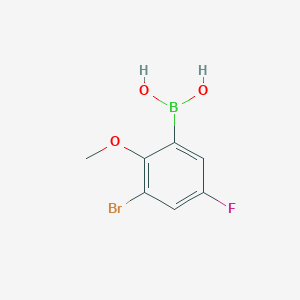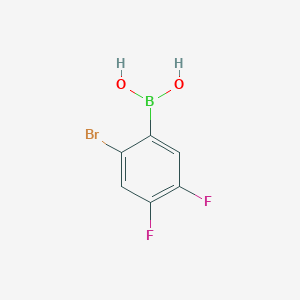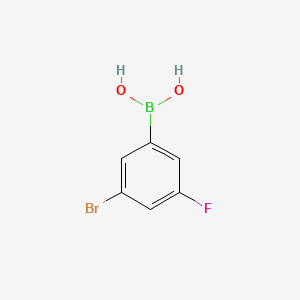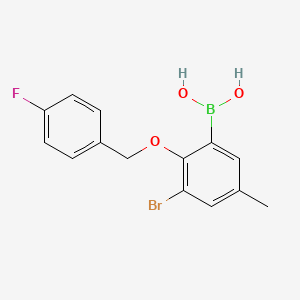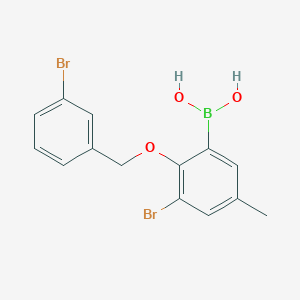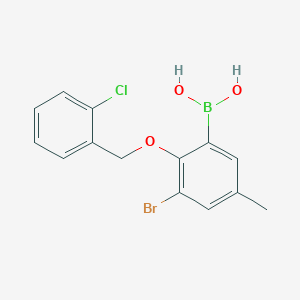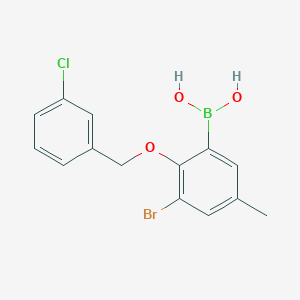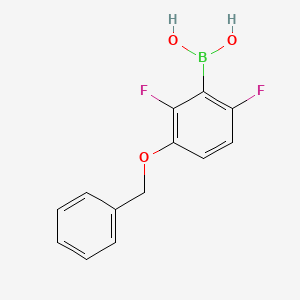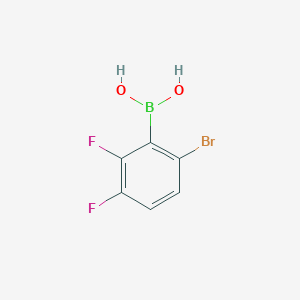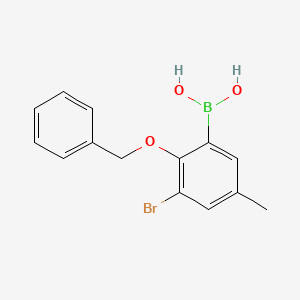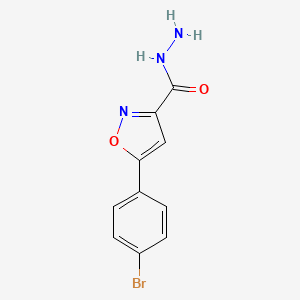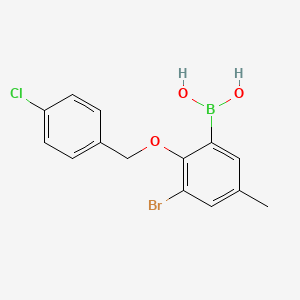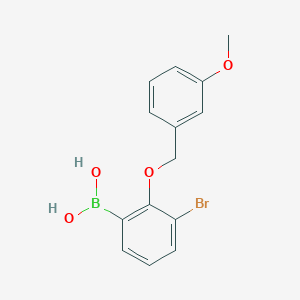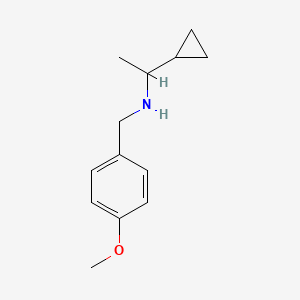
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is a compound that can be inferred to have a cyclopropyl group attached to an ethylamine, with a methoxybenzyl substituent. While the specific compound is not directly studied in the provided papers, related compounds and functional groups are discussed, which can give insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, has been reported to explore their antimicrobial activities . These compounds were synthesized to investigate structure-activity relationships and improve therapeutic efficacy. Although the exact synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is not detailed, similar synthetic routes could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine would include a cyclopropyl group, which is known to impart strain to molecules, potentially affecting their reactivity. The methoxybenzyl group is a common substituent in medicinal chemistry, often influencing the lipophilicity and metabolic stability of compounds .
Chemical Reactions Analysis
While the specific chemical reactions of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine are not discussed, the papers provide insights into related reactions. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes . This suggests that the amine group in N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine could potentially participate in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine can be hypothesized based on the properties of related compounds. For example, the presence of the methoxy group is likely to increase the solubility of the compound in organic solvents . The cyclopropyl group could affect the compound's stability and reactivity due to the ring strain . However, without specific studies on the compound , these properties remain speculative.
科学研究应用
Synthesis and Characterization in Chemistry
The compound N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine plays a significant role in the synthesis and characterization of various chemicals. For instance, a study by Liu et al. (1993) discussed the synthesis of lanthanide complexes using a related N4O3 amine phenol ligand, highlighting the versatility of such compounds in creating complex chemical structures (Liu, Yang, Rettig, & Orvig, 1993).
Analytical Characterization
In analytical chemistry, N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine derivatives have been characterized for their unique properties. Westphal, Girreser, and Waldmüller (2016) conducted an analytical study of N-(ortho-methoxybenzyl)amines, demonstrating their significance in the field of drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).
Surface Activity and Aggregation Behavior
The compound has been explored for its surface activity and aggregation behavior in solutions. Zhao, Guo, Jia, and Liu (2014) synthesized novel methoxybenzyl-containing quaternary ammonium surfactants and analyzed their behavior in aqueous solutions, highlighting the compound's potential in surfactant science (Zhao, Guo, Jia, & Liu, 2014).
Medicinal Chemistry and Drug Design
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine and its derivatives are also significant in medicinal chemistry. Raju et al. (2010) synthesized derivatives of this compound and evaluated their antimicrobial activities, providing insights into their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Organic Synthesis
In organic synthesis, the compound is used as a precursor or an intermediate. Touchette (2006) described the use of a related compound in a reductive amination reaction, showcasing its utility in organic laboratory experiments (Touchette, 2006).
属性
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVHCGNTDKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

